molecular formula C10H20N2O B6136770 N-(2-methoxyethyl)-1-azabicyclo[2.2.2]octan-3-amine

N-(2-methoxyethyl)-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B6136770
M. Wt: 184.28 g/mol
InChI Key: QWPYTTPHQXGSTQ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-azabicyclo[222]octan-3-amine is a bicyclic amine compound that features a unique structure with a bicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves the formation of the bicyclo[2.2.2]octane core followed by functionalization. One common method includes the use of a Diels-Alder reaction to form the bicyclic structure, followed by amination and subsequent introduction of the methoxyethyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(2-methoxyethyl)-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-1-azabicyclo[2.2.2]octan-3-amine is unique due to its specific functionalization, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-methoxyethyl)-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-13-7-4-11-10-8-12-5-2-9(10)3-6-12/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPYTTPHQXGSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CN2CCC1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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